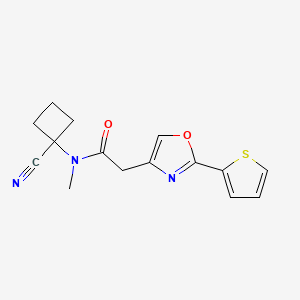
N-(1-Cyanocyclobutyl)-N-methyl-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyanocyclobutyl)-N-methyl-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide is a useful research compound. Its molecular formula is C15H15N3O2S and its molecular weight is 301.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-Cyanocyclobutyl)-N-methyl-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide, identified by its CAS number 915087-26-2, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H14N3O with a molecular weight of 247.27 g/mol. The compound features a unique structure that includes a cyanocyclobutyl group and a thiophene-substituted oxazole ring, which are believed to contribute to its biological activity.
Biological Activity Overview
Research on the biological activity of this compound has indicated several potential therapeutic effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. In vitro assays have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Investigations into the cytotoxic effects of this compound have revealed that it may inhibit the proliferation of cancer cell lines, particularly in breast and prostate cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative conditions. Animal studies have indicated reduced oxidative stress markers and improved cognitive functions following treatment.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Reduces oxidative stress markers |
Table 2: Cytotoxicity Assay Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| PC3 (Prostate Cancer) | 20 | Cell cycle arrest |
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
- Case Study on Antimicrobial Activity : A study involving a series of bacterial strains demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests potential for development as an antimicrobial agent.
- Cytotoxicity in Cancer Models : In vivo experiments using mouse models indicated that administration of the compound at doses of 10 mg/kg resulted in significant tumor size reduction in xenograft models of breast cancer, supporting its potential as an anticancer drug candidate.
- Neuroprotection in Rodent Models : A rodent model study highlighted that treatment with the compound led to significant improvements in behavioral tests assessing memory and learning, alongside biochemical analyses showing decreased levels of malondialdehyde (MDA), a marker of oxidative stress.
属性
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-18(15(10-16)5-3-6-15)13(19)8-11-9-20-14(17-11)12-4-2-7-21-12/h2,4,7,9H,3,5-6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAFXTUMNUICBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=COC(=N1)C2=CC=CS2)C3(CCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













